molecular formula C14H12ClFO B14025093 5-Chloro-3-fluoro-2-methoxy-4'-methyl-1,1'-biphenyl

5-Chloro-3-fluoro-2-methoxy-4'-methyl-1,1'-biphenyl

Cat. No.: B14025093
M. Wt: 250.69 g/mol
InChI Key: SSDVUMPSCRNBHF-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-methoxy-4’-methyl-1,1’-biphenyl: is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-methoxy-4’-methyl-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions usually involve a palladium catalyst, a base, and an appropriate solvent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of catalysts, reaction conditions, and purification methods to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-methoxy-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Typically involves concentrated nitric acid and sulfuric acid.

    Halogenation: Uses halogen sources like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Employs oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while halogenation would introduce additional halogen atoms to the aromatic rings.

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-methoxy-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of various substituents allows it to bind to different enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluoro-2-methoxy-1,1’-biphenyl
  • 5-Chloro-2-methoxy-4’-methyl-1,1’-biphenyl
  • 3-Fluoro-2-methoxy-4’-methyl-1,1’-biphenyl

Uniqueness

The presence of both electron-donating (methoxy) and electron-withdrawing (chloro, fluoro) groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C14H12ClFO

Molecular Weight

250.69 g/mol

IUPAC Name

5-chloro-1-fluoro-2-methoxy-3-(4-methylphenyl)benzene

InChI

InChI=1S/C14H12ClFO/c1-9-3-5-10(6-4-9)12-7-11(15)8-13(16)14(12)17-2/h3-8H,1-2H3

InChI Key

SSDVUMPSCRNBHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)F)OC

Origin of Product

United States

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